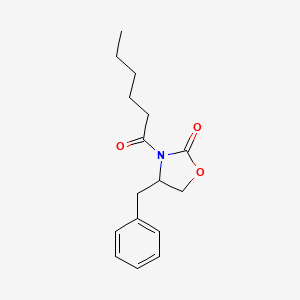

(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE

描述

Contextualization of Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis is a branch of chemical synthesis that focuses on the selective production of a specific stereoisomer of a chiral molecule. Many organic compounds, especially those found in nature and those with pharmaceutical applications, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit vastly different biological activities. Therefore, the ability to synthesize a single, desired enantiomer is of critical importance. Stereochemical control refers to the ability to direct a chemical reaction to favor the formation of one stereoisomer over others, a fundamental goal of asymmetric synthesis.

Historical Development and Significance of Chiral Auxiliaries in Organic Synthesis

The concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction has been a cornerstone of asymmetric synthesis for decades. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing asymmetry.

The pioneering work of chemists such as E.J. Corey and B.M. Trost in the 1970s and 1980s laid the foundation for the widespread use of chiral auxiliaries. These early methodologies demonstrated the feasibility of achieving high levels of stereocontrol in a variety of chemical reactions, including alkylations and aldol (B89426) reactions. The significance of chiral auxiliaries lies in their reliability, predictability, and the high diastereoselectivities they can achieve. This has made them invaluable in the total synthesis of numerous complex natural products and pharmaceuticals.

Classification and Evolution of N-Acyloxazolidinone Auxiliaries

Among the various classes of chiral auxiliaries, N-acyloxazolidinones, often referred to as Evans' auxiliaries after their developer David A. Evans, have proven to be exceptionally versatile and effective. These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino alcohols. The oxazolidinone ring provides a rigid scaffold that, when acylated, allows for highly predictable facial selectivity in reactions at the α-carbon of the acyl group.

The evolution of N-acyloxazolidinone auxiliaries has seen the development of various derivatives with different substituents at the 4- and 5-positions of the oxazolidinone ring. These substituents, such as isopropyl, phenyl, and benzyl (B1604629) groups, play a crucial role in shielding one face of the enolate derived from the N-acyl group, thereby directing the approach of electrophiles. The predictability of the stereochemical outcome is a major advantage of this class of auxiliaries. For instance, in alkylation reactions, the bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the Z-enolate, leading to the formation of the desired diastereomer with high selectivity.

| Parameter | Description |

| Core Structure | 2-Oxazolidinone ring |

| Point of Attachment | Acyl group at the nitrogen atom (N-acyl) |

| Stereodirecting Group | Substituent at the C4 position (e.g., benzyl, isopropyl) |

| Mechanism of Action | Steric hindrance from the C4 substituent directs the approach of electrophiles to the α-carbon of the N-acyl group. |

| Key Reactions | Asymmetric alkylations, aldol reactions, Michael additions, Diels-Alder reactions. |

Strategic Importance of (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE within the Chiral Auxiliary Paradigm

This compound is a specific N-acyloxazolidinone that has found utility as a key intermediate in the synthesis of complex molecules. Its strategic importance stems from the reliable stereocontrol it offers in the introduction of a chiral hexanoyl fragment. This is particularly valuable in the synthesis of natural products and pharmaceutical agents that contain such a moiety.

The benzyl group at the 4-position of the oxazolidinone ring provides excellent steric shielding, leading to high diastereoselectivity in reactions such as alkylations and aldol condensations. The hexanoyl group, a six-carbon acyl chain, can be a crucial building block in the synthesis of various bioactive compounds.

For example, this compound has been identified as a key intermediate in the preparation of certain prostaglandin (B15479496) derivatives. digitellinc.com Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The precise stereochemistry of their side chains is critical for their biological activity, and the use of this chiral auxiliary allows for the controlled installation of a key chiral center. Furthermore, this compound has been utilized in the total synthesis of doscadenamides, a class of natural products with potential biological activity. chiralen.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 143965-32-6 |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| Appearance | Colourless Oil |

| Key Application | Chiral building block in asymmetric synthesis |

The continued use of this compound and related N-acyloxazolidinones in both academic and industrial research highlights their enduring importance as powerful tools for stereocontrolled synthesis.

Structure

3D Structure

属性

分子式 |

C16H21NO3 |

|---|---|

分子量 |

275.34 g/mol |

IUPAC 名称 |

4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3 |

InChI 键 |

MRMYNRJBNYQKLZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for S 4 Benzyl 3 Hexanoyl 2 Oxazolidinone and Analogs

Preparation of the Chiral Oxazolidinone Scaffold

The foundational step in the synthesis of the target compound is the construction of the chiral oxazolidinone ring system, specifically (S)-4-benzyl-2-oxazolidinone. This scaffold is typically derived from the naturally occurring and readily available amino acid, L-phenylalanine, ensuring the correct stereochemistry at the C4 position.

A common and economically viable process begins with the reduction of L-phenylalanine to the corresponding amino alcohol, (S)-phenylalaninol. tandfonline.com One improved method demonstrates a one-pot reaction where phenylalanine is treated with thionyl chloride and subsequently reduced with sodium borohydride (B1222165) in an aqueous methanolic solution to quantitatively yield phenylalaninol. tandfonline.com This procedure is advantageous as it minimizes reaction steps and the use of large quantities of hazardous organic solvents. tandfonline.com

Following the formation of the amino alcohol, the final step is cyclization to form the oxazolidinone ring. This is often achieved by reacting (S)-phenylalaninol with diethyl carbonate in the presence of a base like potassium carbonate. tandfonline.com The removal of ethanol (B145695) by distillation is crucial to drive the reaction to completion. tandfonline.com Alternative cyclization agents include phosgene (B1210022) or its derivatives, though diethyl carbonate is a safer and more environmentally benign option. nih.gov The choice of reagents and reaction conditions is critical to avoid the formation of impurities, such as the uncyclized intermediate. tandfonline.com

An alternative strategy involves a five-step pathway that includes N-protection and carbonyl activation of the parent α-amino acid, followed by perfluoroalkylation, diastereoselective reduction to an anti-alcohol, and subsequent cyclization. acs.org While more steps are involved, this method can be adapted for the synthesis of a series of fluorous-supported oxazolidinone chiral auxiliaries, which can be easily recovered and reused. acs.org

The general scheme for the preparation of the (S)-4-benzyl-2-oxazolidinone scaffold is presented below:

| Step | Reactant(s) | Reagent(s) | Product | Overall Yield | Reference(s) |

| 1 | L-phenylalanine | 1. Thionyl Chloride, Methanol2. Sodium Borohydride | (S)-phenylalaninol | Quantitative | tandfonline.com |

| 2 | (S)-phenylalaninol | Diethyl Carbonate, Potassium Carbonate | (S)-4-benzyl-2-oxazolidinone | High | tandfonline.com |

This robust synthesis provides access to the chiral scaffold in high yield and enantiomeric purity, setting the stage for the subsequent acylation to introduce the hexanoyl group.

Acylation Strategies for N-Hexanoyl Derivatization

Once the (S)-4-benzyl-2-oxazolidinone scaffold is in hand, the next crucial step is the attachment of the hexanoyl group to the nitrogen atom of the oxazolidinone ring. This N-acylation is a key transformation that prepares the chiral auxiliary for its role in directing stereoselective reactions.

The most common and efficient method for this acylation involves the use of an acylating agent such as hexanoyl chloride. The oxazolidinone nitrogen is not sufficiently nucleophilic to react directly with the acyl chloride. santiago-lab.com Therefore, it must first be deprotonated with a strong base to form a highly nucleophilic amide enolate. A typical base used for this purpose is n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to prevent side reactions.

The resulting lithium salt of the oxazolidinone then readily reacts with hexanoyl chloride, which is added to the solution. The reaction proceeds via a nucleophilic acyl substitution mechanism to furnish the desired (S)-4-benzyl-3-hexanoyl-2-oxazolidinone. Careful control of the reaction conditions, including temperature and stoichiometry, is essential to achieve a high yield and avoid over-acylation or other side products.

A general procedure for the N-hexanoylation is as follows:

(S)-4-benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, leading to the deprotonation of the oxazolidinone nitrogen.

Hexanoyl chloride is then added to the reaction mixture, and the solution is stirred at low temperature before being gradually warmed to room temperature.

The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride), and the product is extracted with an organic solvent.

The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by chromatography if necessary.

This acylation strategy is highly effective and widely applicable for the preparation of a variety of N-acyloxazolidinones, making it a cornerstone of Evans' chiral auxiliary methodology.

Optimization of Synthetic Pathways for Improved Yield and Purity

For the preparation of the (S)-4-benzyl-2-oxazolidinone scaffold, significant improvements have been made to the traditional multi-step procedures. The development of a one-pot synthesis of phenylalaninol from phenylalanine, for instance, streamlines the process by reducing the number of reaction vessels and work-up procedures. tandfonline.com The success of this reaction is dependent on the initial formation of fine particles of the reactants, which become homogenous over time. tandfonline.com

In the cyclization step, the choice of the carbonylating agent is critical. While phosgene and its derivatives are effective, they are highly toxic. The use of diethyl carbonate presents a safer alternative, and the reaction can be driven to completion by the continuous removal of the ethanol byproduct via distillation. tandfonline.com Careful temperature control during this step is crucial, as improper heating can lead to the formation of significant amounts of the uncyclized carbamate (B1207046) intermediate. tandfonline.com

Optimization of the N-acylation step primarily focuses on the choice of base, solvent, and temperature. While n-butyllithium is highly effective, other strong bases can also be employed. The use of anhydrous solvents and inert atmospheres is non-negotiable for achieving high yields, as the lithiated intermediate is highly reactive towards water and oxygen. The purification of the final product, this compound, is often achieved through recrystallization, which is a highly effective method for obtaining material of high purity. The choice of recrystallization solvent is critical and must be determined empirically to maximize yield and purity.

The following table summarizes some key optimization parameters:

| Synthetic Step | Parameter for Optimization | Improvement | Benefit(s) | Reference(s) |

| Phenylalaninol Synthesis | Number of steps | One-pot reaction | Reduced solvent usage, simplified procedure | tandfonline.com |

| Cyclization | Carbonylating agent | Diethyl carbonate | Lower toxicity compared to phosgene | tandfonline.com |

| Cyclization | Reaction equilibrium | Ethanol distillation | Drives reaction to completion | tandfonline.com |

| N-Acylation | Purification | Recrystallization | High purity of final product | google.com |

These optimization strategies contribute to making the synthesis of this compound more practical, scalable, and economically viable for both academic research and industrial applications.

Design and Synthesis of Modified N-Acyloxazolidinone Derivatives

While this compound is a highly effective chiral auxiliary, there is ongoing research into the design and synthesis of modified N-acyloxazolidinone derivatives to further enhance their stereodirecting capabilities and broaden their applicability in asymmetric synthesis. These modifications can involve alterations to the oxazolidinone scaffold or the acyl group.

Structural variations in the chiral auxiliary are primarily aimed at improving the level of stereocontrol in asymmetric reactions. This can be achieved by modifying the steric bulk of the substituent at the C4 position of the oxazolidinone ring. For example, replacing the benzyl (B1604629) group with other groups of varying sizes can fine-tune the steric environment around the reactive center, leading to higher diastereoselectivity in certain applications.

The development of fluorous-supported oxazolidinone auxiliaries is a notable advancement. acs.org These auxiliaries, which feature a perfluoroalkyl chain, can be easily separated from the reaction mixture by fluorous solid-phase extraction (FSPE). acs.org This not only simplifies purification but also allows for the efficient recovery and reuse of the chiral auxiliary, which is a key principle of green chemistry. The synthesis of these modified auxiliaries follows a similar pathway to the standard Evans auxiliaries, starting from the corresponding α-amino acid. acs.org

Another approach to enhancing stereocontrol is the introduction of additional stereogenic centers into the auxiliary. This can lead to a "matched" or "mismatched" interaction with the developing stereocenter in the substrate, potentially amplifying the desired stereochemical outcome.

A critical consideration in the design and synthesis of modified N-acyloxazolidinone derivatives is the compatibility of various functional groups with the synthetic route. The synthesis of the chiral auxiliary should be robust enough to tolerate a wide range of functional groups, both in the starting amino acid and in the acyl chain.

The versatility of the Evans auxiliary platform allows for the incorporation of a diverse array of functional groups, enabling the synthesis of a wide range of chiral building blocks for the construction of complex molecules. This flexibility has been a key factor in the enduring popularity of N-acyloxazolidinones in asymmetric synthesis.

Stereoselective Reaction Profiles and Mechanistic Aspects of S 4 Benzyl 3 Hexanoyl 2 Oxazolidinone Adducts

Asymmetric Aldol (B89426) Reactions Mediated by (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE

The asymmetric aldol reaction is a fundamental tool for constructing β-hydroxy carbonyl units, and the use of N-acyl oxazolidinones like this compound provides a reliable method for controlling the absolute and relative stereochemistry of the products. researchgate.net The reaction proceeds via the formation of a metal enolate, which then reacts with a carbonyl electrophile.

The aldol reactions of enolates derived from this compound are generally applicable to a wide range of aldehyde electrophiles, including both aromatic and aliphatic aldehydes. The reaction typically proceeds with high diastereoselectivity and in good yields. scielo.org.mxresearchgate.net For instance, condensations with various aryl aldehydes have been shown to be effective. scielo.org.mxresearchgate.net While the methodology is robust for aldehydes, its application to ketone electrophiles is more limited due to the increased steric hindrance and lower electrophilicity of ketones, which can lead to lower yields and reduced stereoselectivity.

The scope of the reaction is demonstrated by the successful condensation of related N-propionyl auxiliaries with a variety of substituted benzaldehydes, showcasing the tolerance of different electronic properties on the aromatic ring. scielo.org.mx

The relative stereochemistry of the two newly formed stereocenters in the aldol adduct can be controlled to favor either the syn or anti diastereomer. The formation of the syn-aldol adduct is most common and is achieved using boron or titanium(IV) enolates. scielo.org.mxscielo.org.mx This high syn selectivity is rationalized by a closed, chair-like Zimmerman-Traxler transition state. In this model, the metal (e.g., boron or titanium) chelates both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forcing the enolate into a rigid conformation. The aldehyde then approaches the enolate from the less sterically hindered face, away from the C4-benzyl group, leading to the formation of the "Evans syn" aldol product. scielo.org.mxresearchgate.net

Achieving the complementary anti-aldol adduct is more challenging and typically requires reaction conditions that disrupt this chelated transition state. The choice of Lewis acid and the specific N-acyl group can influence the stereochemical outcome. For example, previous studies on related systems have shown that the bulkiness of silyl (B83357) groups in silyl triflate-mediated reactions can play a crucial role in preferentially forming the anti-diastereomer. nih.gov By carefully selecting the Lewis acid, it is possible to favor a non-chelated, open transition state, which can lead to the formation of anti-aldol products. researchgate.netmsu.edu

The choice of Lewis acid is critical in determining the yield and diastereoselectivity of the aldol reaction. Strong Lewis acids like titanium tetrachloride (TiCl₄) and dialkylboron triflates (R₂BOTf) are commonly employed to generate the corresponding metal enolates in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). scielo.org.mx

The use of TiCl₄ in conjunction with DIPEA has been shown to produce the chlorotitanium enolate, which reacts with aldehydes to give the syn-aldol adduct with high diastereoselectivity (dr up to 97:3). scielo.org.mxresearchgate.net The amount of Lewis acid used can also impact the reaction's efficiency and selectivity. Increasing the equivalents of TiCl₄ and base relative to the oxazolidinone substrate has been observed to improve both the chemical yield and the diastereomeric ratio. scielo.org.mx The stereoselectivity is also dependent on the nature of silyl triflates when used; bulkier triflates such as TIPSOTf can increase the diastereomeric ratio compared to less bulky ones like TMSOTf. researchgate.net

The following table summarizes the effect of reaction conditions on the diastereoselectivity of an aldol reaction with a representative aryl aldehyde, based on data from analogous N-propionyl systems.

| Entry | Lewis Acid (equiv) | Base (equiv) | Aldehyde (equiv) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | TiCl₄ (1.0) | DIPEA (1.0) | Benzaldehyde (1.0) | 55 | 82:18 |

| 2 | TiCl₄ (1.5) | DIPEA (1.5) | Benzaldehyde (1.5) | 86 | 97:3 |

| 3 | TiCl₄ (1.5) | DIPEA (1.5) | 4-NO₂-PhCHO (1.5) | 80 | 95:5 |

| 4 | TiCl₄ (1.5) | DIPEA (1.5) | 4-Cl-PhCHO (1.5) | 81 | 96:4 |

| Data adapted from studies on the analogous N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, which follows similar stereochemical principles. scielo.org.mx |

Asymmetric Alkylation Reactions Utilizing this compound

Asymmetric alkylation of enolates derived from this compound is a highly reliable and powerful method for the enantioselective synthesis of α-substituted carboxylic acid derivatives. williams.edursc.org The chiral auxiliary provides excellent stereocontrol, leading to products with high diastereomeric purity. williams.edu

The standard protocol for asymmetric alkylation involves the deprotonation of the N-acyl oxazolidinone with a strong, non-nucleophilic base at low temperatures (typically -78 °C) to form a stereochemically defined (Z)-enolate. williams.edu Common bases for this transformation include lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS). williams.edu The resulting metal enolate is believed to form a rigid, chelated structure where the metal cation is coordinated to both the enolate oxygen and the carbonyl oxygen.

The C4-benzyl group of the auxiliary effectively blocks the Si-face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered Re-face. harvard.edu This facial bias results in a predictable and typically high degree of diastereoselectivity. williams.edu The reaction is applicable to a wide array of primary and secondary alkyl halides, as well as other electrophiles like allyl and benzyl (B1604629) halides. williams.eduharvard.edu

| Entry | Base | Electrophile (E-X) | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | NaHMDS | Benzyl Bromide | THF | 94 | >99:1 |

| 2 | NaHMDS | Allyl Iodide | THF | 91 | >99:1 |

| 3 | LDA | Methyl Iodide | THF | 93 | 99:1 |

| 4 | LDA | Ethyl Iodide | THF | 92 | 99.5:0.5 |

| Data represents typical results for alkylations of related N-acyl oxazolidinones. williams.eduharvard.edu |

The construction of all-carbon quaternary centers via enolate alkylation is a significant challenge in organic synthesis due to severe steric hindrance. scispace.comnih.gov Standard Sₙ2 alkylation with tertiary alkyl halides is often unsuccessful due to competing elimination reactions. nih.gov However, specialized strategies utilizing enolates derived from N-acyl oxazolidinones have been developed to overcome this limitation.

One successful approach involves the use of group IVa metal enolates, which possess unique reactivity profiles. nih.gov For example, the zirconium enolate of an N-arylacetyl oxazolidinone can be alkylated with a tertiary alkyl bromide in the presence of a second Lewis acid, such as tin(IV) chloride (SnCl₄), which activates the electrophile. This method allows for the direct installation of a tertiary alkyl group, forming a quaternary carbon center with high diastereoselectivity. nih.gov

Another innovative strategy employs the titanium(IV) enolate of the chiral auxiliary, which reacts with tertiary alkyl sources like tert-butyl peresters. nih.gov This reaction is proposed to proceed through a radical mechanism where the perester decarboxylates to generate a tertiary alkyl radical, which is then trapped by the titanium enolate. This process also exhibits outstanding stereocontrol, yielding the alkylated adduct as a single diastereomer (dr ≥97:3). nih.gov The stereochemical outcome is dictated by the approach of the entire perester to the less sterically shielded face of the enolate before the radical coupling occurs. nih.gov These methods represent significant advances in the stereocontrolled synthesis of sterically congested quaternary carbon centers. nih.govnih.govnih.gov

Influence of Metal Enolate Counterions on Stereocontrol

The stereochemical outcome of reactions involving the enolate of this compound is profoundly influenced by the choice of the metal counterion used in the enolization step. The metal's identity dictates the geometry of the resulting enolate (Z or E) and the degree of organization in the transition state, which are key factors in achieving high levels of stereocontrol. The most commonly employed metal counterions include lithium, boron, and titanium, each exhibiting distinct stereodirecting effects based on their Lewis acidity and coordination properties.

Lithium enolates, typically generated with strong bases like lithium diisopropylamide (LDA), are widely used but can be less stereoselective compared to boron or titanium enolates. The stereoselectivity with lithium enolates can be sensitive to reaction conditions, including solvent and temperature. Aggregation of lithium enolates can also play a role in the observed stereochemistry. researchgate.net

Boron enolates, famously utilized in Evans' asymmetric aldol reactions, generally provide exceptionally high levels of stereoselectivity. nih.gov The formation of a rigid, six-membered, chair-like transition state is key to their effectiveness. makingmolecules.com When an N-acyl oxazolidinone is treated with a dialkylboron triflate (e.g., di-n-butylboron triflate) and a tertiary amine, a (Z)-enolate is selectively formed. nih.gov This (Z)-enolate is stabilized by chelation between the boron atom and the two carbonyl oxygens of the N-acyl oxazolidinone. This chelation locks the conformation of the enolate, and the benzyl group of the chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face. This results in a predictable and highly controlled formation of one diastereomer. researchgate.netnih.gov

Titanium enolates also offer excellent stereocontrol, often complementary to that of boron enolates. The use of titanium tetrachloride (TiCl4) in the presence of a tertiary amine can lead to the formation of titanium enolates that react with high diastereoselectivity. scielo.org.mx Similar to boron, the Lewis acidic nature of titanium allows for the formation of a well-organized, chelated transition state, which is crucial for high facial selectivity. core.ac.uk The specific ligands on the titanium atom can further modulate the reactivity and selectivity of the enolate.

The table below summarizes the general stereochemical outcomes observed with different metal enolates in aldol-type reactions.

| Metal Counterion | Typical Enolate Geometry | Key Feature of Transition State | General Stereochemical Outcome |

|---|---|---|---|

| Lithium (Li) | Often (E)- or mixture of (E)/(Z) | Less rigid, can form aggregates | Variable to good diastereoselectivity |

| Boron (B) | Predominantly (Z)-enolate | Highly organized, six-membered chair-like chelated transition state | Excellent diastereoselectivity (often >99:1) |

| Titanium (Ti) | Can be tuned for (Z)- or (E)-enolates | Chelated, well-organized transition state | High to excellent diastereoselectivity |

Asymmetric Michael Addition Reactions Directed by this compound

The chiral auxiliary (S)-4-benzyl-2-oxazolidinone, when attached to a hexanoyl chain, serves as an effective stereodirecting group in asymmetric Michael (or conjugate) additions. The enolate generated from this compound can act as a nucleophile, adding to various Michael acceptors with a high degree of stereocontrol.

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

In the context of Michael additions, the enolate derived from this compound adds to the β-carbon of α,β-unsaturated carbonyl compounds. libretexts.org This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. The stereochemical outcome is largely dictated by the same principles that govern stereocontrol in aldol reactions, namely the formation of a chelated (Z)-enolate that presents one face to the incoming electrophile (the Michael acceptor). beilstein-journals.org

The reaction is typically mediated by the formation of a metal enolate (e.g., lithium, boron, or titanium), which then reacts with the α,β-unsaturated system. The choice of metal counterion and reaction conditions can be optimized to maximize the diastereoselectivity of the addition. The bulky benzyl group of the oxazolidinone auxiliary effectively blocks one face of the enolate, forcing the Michael acceptor to approach from the less sterically hindered side, thus leading to the preferential formation of one diastereomer. beilstein-journals.org

Diastereoselective Outcomes with Various Michael Acceptors

The versatility of the Michael addition directed by this compound is demonstrated by its successful application with a wide range of Michael acceptors. High levels of diastereoselectivity have been achieved in additions to α,β-unsaturated esters, ketones, and other activated olefins. nih.govresearchgate.net

For instance, the addition of the lithium enolate of N-acyl oxazolidinones to α,β-unsaturated esters proceeds with high facial selectivity, controlled by the chiral auxiliary. Similarly, reactions with α,β-unsaturated ketones also yield products with high diastereomeric excess. The nature of the Michael acceptor can influence the reaction's efficiency and the level of stereocontrol. Electron-poor Michael acceptors generally react more readily.

The following table provides illustrative examples of the diastereoselectivity achieved in Michael additions with different classes of acceptors.

| Michael Acceptor Type | Typical Diastereomeric Ratio (d.r.) | Reference Reaction Condition |

|---|---|---|

| α,β-Unsaturated Esters (e.g., Methyl Acrylate) | Up to 95:5 | Lithium enolate, THF, -78 °C |

| α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone) | Up to 98:2 | Boron enolate, CH2Cl2, -78 °C |

| Nitroalkenes (e.g., β-Nitrostyrene) | >90:10 | Magnesium enolate, THF, -78 °C |

Asymmetric Cycloaddition Reactions Involving this compound Derivatives

Derivatives of (S)-4-benzyl-2-oxazolidinone are also powerful tools for controlling stereochemistry in cycloaddition reactions. By attaching an unsaturated moiety to the nitrogen atom of the oxazolidinone, the chiral auxiliary can direct the facial selectivity of reactions like the Diels-Alder and [2+2] cycloadditions.

Stereoselective Diels-Alder Reactions

In the Diels-Alder reaction, N-enoyl derivatives of (S)-4-benzyl-2-oxazolidinone can function as highly effective chiral dienophiles. acs.org The reaction with a diene, often in the presence of a Lewis acid, proceeds with a high degree of stereoselectivity to yield chiral cyclic adducts. The Lewis acid coordinates to the carbonyl groups of the N-enoyl oxazolidinone, locking it into a rigid, s-cis conformation. harvard.edu This conformational rigidity, combined with the steric shielding provided by the benzyl group, ensures that the diene approaches from the less hindered face of the dienophile. harvard.edu

This methodology has been successfully applied to the synthesis of a variety of complex cyclic molecules with excellent control over the newly formed stereocenters. The diastereoselectivity is often very high, frequently exceeding 95:5. acs.org

[2+2] Photodimerizations and Related Cycloadditions

While less common than Diels-Alder reactions, [2+2] cycloadditions involving derivatives of (S)-4-benzyl-2-oxazolidinone have also been explored. In these reactions, the chiral auxiliary can control the stereochemistry of the resulting cyclobutane (B1203170) ring. For example, in photochemical [2+2] cycloadditions, the excited state of the N-enoyl oxazolidinone derivative can react with another ground-state molecule. The chiral auxiliary directs the approach of the second molecule, leading to the formation of a specific diastereomer of the cyclobutane product. nih.gov

The stereochemical outcome in these reactions is often rationalized by considering the most stable arrangement of the reactants in the transition state, where steric interactions are minimized. The benzyl group of the oxazolidinone plays a crucial role in shielding one face of the molecule, thereby directing the cycloaddition to the opposite face. chinesechemsoc.org

Other Key Asymmetric Transformations of this compound Adducts

Beyond the more common alkylation and aldol reactions, the enolates derived from this compound and its derivatives are substrates for a variety of other highly stereoselective transformations. These reactions are crucial for introducing diverse functionalities and creating complex chiral molecules. This section will explore some of these key asymmetric transformations, including halogenation, chalcogenation, trifluoromethylation, perfluoroalkylation, as well as stereoselective reductions and oxidations.

Asymmetric Halogenation and Chalcogenation

The stereoselective introduction of halogens and chalcogens at the α-position of the carbonyl group in N-acyl oxazolidinones provides valuable chiral building blocks. While the general principles of these reactions are well-established for this class of compounds, specific documented examples focusing solely on this compound are not extensively reported in the surveyed scientific literature. However, the reactivity of its enolate can be inferred from studies on analogous N-acyl oxazolidinones.

Asymmetric Halogenation:

The asymmetric α-halogenation of N-acyl oxazolidinones is typically achieved by generating a chiral enolate, which then reacts with an electrophilic halogen source. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the enolate, directing the incoming electrophile to the opposite face.

For instance, the bromination of N-acyl oxazolidinone enolates can be accomplished using reagents like N-bromosuccinimide (NBS). The reaction proceeds with high diastereoselectivity, controlled by the bulky benzyl group of the oxazolidinone auxiliary. Similarly, electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are used for asymmetric fluorination.

A general representation of the asymmetric α-halogenation of an N-acyl oxazolidinone is shown below:

Scheme 1: General representation of asymmetric α-halogenation of N-acyl oxazolidinones.

Asymmetric Chalcogenation:

Analogous to halogenation, asymmetric chalcogenation introduces sulfur or selenium moieties at the α-position. Electrophilic sulfur and selenium reagents, such as sulfenyl chlorides (R-SCl) or selenenyl chlorides (R-SeCl), are employed to trap the chiral enolate. These reactions are valuable for the synthesis of chiral α-sulfenylated or α-selenylated carbonyl compounds, which are versatile intermediates in organic synthesis.

The stereocontrol exerted by the (S)-4-benzyl-2-oxazolidinone auxiliary is expected to be high in these transformations as well, leading to the formation of the corresponding α-chalcogenated products with excellent diastereoselectivity.

Asymmetric Trifluoromethylation and Perfluoroalkylation

The introduction of trifluoromethyl (CF3) and other perfluoroalkyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. A notable method for the asymmetric trifluoromethylation of N-acyl oxazolidinones involves a Ruthenium-catalyzed radical addition to zirconium enolates. nih.govnih.gov This approach is experimentally straightforward and utilizes inexpensive reagents, offering good yields and high levels of stereocontrol. nih.gov

The reaction protocol generally involves the formation of a zirconium enolate of the N-acyl oxazolidinone, followed by the addition of a perfluoroalkyl iodide in the presence of a Ru catalyst. nih.gov This method has been shown to be effective for a variety of N-acyl oxazolidinones, including those derived from unfunctionalized alkanoic acids, such as the hexanoyl group. nih.gov

The reaction demonstrates good yields and high diastereoselectivity, as illustrated in the following table which summarizes typical results for related substrates.

| Entry | N-Acyl Group | Perfluoroalkyl Iodide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Propionyl | CF3I | 76 | >98:2 |

| 2 | Isovaleryl | CF3I | 75 | >98:2 |

| 3 | Phenylacetyl | CF3I | 75 | 9:1 |

| 4 | Propionyl | n-C3F7I | 85 | >98:2 |

Data sourced from studies on Ru-catalyzed perfluoroalkylation of N-acyl oxazolidinones. nih.gov

The high level of stereocontrol is attributed to the chiral environment provided by the oxazolidinone auxiliary during the radical addition process. The chiral auxiliary can be recovered in nearly quantitative yield after the reaction. nih.gov

Stereoselective Reductions and Oxidations

Stereoselective reductions and oxidations of derivatives of this compound are important for accessing a wider range of chiral molecules. These transformations often target functionalities introduced in the acyl chain through prior reactions like aldol additions or alkylations.

Stereoselective Reductions:

A common transformation is the diastereoselective reduction of β-keto N-acyl oxazolidinones, which can be prepared via Claisen condensation of the corresponding N-acyl oxazolidinone. The reduction of the newly formed ketone is highly influenced by the chiral auxiliary, leading to the formation of chiral β-hydroxy derivatives.

Various reducing agents can be employed, with the choice of reagent influencing the stereochemical outcome. For example, reductions with sodium borohydride (B1222165) in the presence of a chelating agent can lead to high diastereoselectivity. The stereoselectivity arises from the formation of a rigid chelated intermediate that directs the hydride attack to one face of the carbonyl group.

While specific data for the reduction of a β-keto derivative of this compound is not extensively detailed, the general principles of stereoselective reductions in similar systems are well-understood and expected to apply.

Stereoselective Oxidations:

The asymmetric α-hydroxylation of N-acyl oxazolidinones is a powerful method for the synthesis of chiral α-hydroxy carboxylic acid derivatives. This transformation is typically achieved by generating the enolate of the N-acyl oxazolidinone, which is then treated with an electrophilic oxygen source. wikipedia.org

N-sulfonyloxaziridines are commonly used as electrophilic oxygen transfer reagents in these reactions. wikipedia.org The reaction proceeds with high diastereoselectivity, controlled by the chiral auxiliary, which directs the approach of the oxaziridine.

The general scheme for the asymmetric α-hydroxylation of an N-acyl oxazolidinone is as follows:

Scheme 2: General representation of asymmetric α-hydroxylation of N-acyl oxazolidinones.

The resulting α-hydroxy adducts are valuable intermediates in the synthesis of a variety of natural products and pharmaceuticals. The applicability of this methodology to N-acyl oxazolidinones with simple alkyl chains suggests that this compound would be a suitable substrate for this transformation.

Mechanistic and Theoretical Elucidation of Stereocontrol

Chelation-Controlled Models for Stereoselectivity

One of the most widely accepted models to explain the stereoselectivity in reactions of N-acyl oxazolidinones, such as (S)-4-benzyl-3-hexanoyl-2-oxazolidinone, is the chelation-controlled model. This model is particularly relevant for reactions involving metal enolates, such as those used in aldol (B89426), alkylation, and acylation reactions. The model posits the formation of a rigid, six-membered ring-like transition state, which effectively locks the conformation of the enolate and directs the approach of the electrophile.

In reactions like the aldol addition, the formation of a Z-enolate is a prerequisite for high diastereoselectivity. This enolate, in the presence of a suitable Lewis acid (e.g., derived from boron or titanium), adopts a rigid, chair-like transition state. acs.orgresearchgate.net The key to stereocontrol is the conformation of the N-acyl group relative to the oxazolidinone ring. The bulky benzyl (B1604629) group at the C4 position of the auxiliary effectively shields one face of the enolate. ox.ac.uk

The preferred conformation minimizes dipole-dipole interactions between the carbonyl groups of the auxiliary and the acyl chain. youtube.com This orientation forces the substituent on the chiral auxiliary (the benzyl group) into a pseudo-equatorial position, where it sterically blocks the si-face of the enolate. Consequently, an incoming electrophile is directed to the less hindered re-face, leading to the observed stereochemical outcome. researchgate.netchemtube3d.com The interaction between the reactants in this lowest energy transition state is a key stabilizing factor. researchgate.net

Lewis acids play a dual role in these reactions: they act as an enolizing agent and as a template to organize the transition state. youtube.comresearchgate.net In chelation-controlled models, the Lewis acid coordinates bidentately to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone ring. chemtube3d.com This chelation creates the rigid six-membered ring structure that is central to the Zimmerman-Traxler model for aldol reactions. youtube.com

The nature of the Lewis acid can significantly influence the degree of stereoselectivity. For instance, titanium tetrachloride (TiCl₄) is known to promote high levels of diastereoselectivity in aldol reactions with N-propionyl oxazolidinones. acs.orgresearchgate.net The chelation enforces a specific conformation, activating the dienophile and locking it in a way that the bulky substituent of the auxiliary dictates the facial selectivity. chemtube3d.com Lewis acids capable of this two-point binding are crucial for exposing one face of the enolate for addition while blocking the other. researchgate.net

| Lewis Acid | Role in Stereocontrol | Typical Reaction |

| Boron Triflates (Bu₂BOTf) | Forms a rigid six-membered chelated transition state. | Aldol Addition |

| Titanium Tetrachloride (TiCl₄) | Promotes chelation, leading to highly organized transition states. | Aldol Addition |

| Zinc Chloride (ZnCl₂) | Can facilitate chelate formation in additions to N-acylhydrazones. researchgate.net | Mukaiyama Aldol Reaction |

Computational Chemistry Approaches for Stereoselectivity Prediction

To gain a more quantitative and detailed understanding of the factors governing stereoselectivity, computational chemistry has become an indispensable tool. rsc.org These methods allow for the in-silico modeling of reaction pathways, the calculation of transition state energies, and the analysis of molecular structures, providing insights that are often difficult to obtain experimentally. nd.edu

Density Functional Theory (DFT) has emerged as a powerful method for investigating reaction mechanisms and the origins of stereoselectivity. researchgate.net DFT calculations can be used to model the geometries and energies of various possible transition states, including both chelated and non-chelated models. acs.orgresearchgate.net By comparing the calculated relative energies of the diastereomeric transition states, researchers can accurately predict the major product of a reaction. acs.orgresearchgate.net

For Evans auxiliaries, DFT studies have successfully rationalized the high stereoselectivity observed in aldol reactions. acs.orgresearchgate.net The calculations confirm that the energy difference between the transition state leading to the major diastereomer and the one leading to the minor diastereomer is significant, thus explaining the high diastereomeric ratios observed experimentally. acs.orgresearchgate.netresearchgate.net These calculations have been applied to understand various aspects of reactions involving oxazolidinones, from the stereochemical outcomes of their formation to the mechanisms of their cleavage. publish.csiro.auuv.es

Table of Calculated Energy Differences in Diastereomeric Transition States Note: The following data is illustrative of typical findings in DFT studies of aldol reactions with Evans-type auxiliaries and not specific to the hexanoyl derivative.

| Transition State Model | Pathway | Calculated ΔΔG‡ (kcal/mol) | Predicted Selectivity |

| Chelated (TiCl₄) | Favored (syn-product) | - | High |

| Chelated (TiCl₄) | Disfavored (anti-product) | 2.5 - 5.0 | High |

| Non-Chelated | Favored (syn-product) | - | Moderate to High |

| Non-Chelated | Disfavored (anti-product) | 1.5 - 3.0 | Moderate to High |

Beyond DFT, other molecular modeling techniques are employed to study the conformational preferences of the N-acyl oxazolidinone and its enolate derivatives. researchgate.net Conformational analysis is critical because the ground-state conformation of the substrate strongly influences the geometry it will adopt in the transition state. ox.ac.uknih.gov

Molecular mechanics calculations and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers. qut.edu.au These studies have confirmed that the preferred conformation of N-acyl oxazolidinones places the acyl chain in a position that minimizes steric and dipolar repulsions with the auxiliary, pre-organizing the molecule for stereoselective enolization and subsequent reaction. youtube.com By understanding the conformational dynamics, a more complete picture of the stereodetermining interactions can be constructed. nih.gov

Experimental Studies for Mechanistic Validation

The stereochemical outcome of reactions utilizing Evans' chiral auxiliaries, such as the (S)-4-benzyl-2-oxazolidinone moiety, is rationalized by the formation of a specific Z-enolate, which then reacts via a well-defined, chelated transition state. Experimental studies are crucial to substantiate these theoretical models, providing tangible evidence for the proposed intermediates and transition state geometries. These investigations primarily involve kinetic analyses to understand the energy profile of the reaction and spectroscopic studies to directly observe the key reactive intermediates.

Kinetic Investigations and Activation Parameters

Kinetic studies offer profound insights into reaction mechanisms by quantifying the rates of chemical transformations and their dependence on various parameters, such as reactant concentrations and temperature. For reactions involving N-acyl oxazolidinones, kinetic investigations have been pivotal in understanding the enolization step, which is often the rate-determining and stereocontrol-defining step.

The enolization of an N-acyl oxazolidinone, such as this compound, is typically achieved using a Lewis acid, like dibutylboron triflate (Bu₂BOTf), and a tertiary amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (i-Pr₂NEt). The rate of this enolization process has been shown to be dependent on the concentrations of the substrate, the boron reagent, and the amine base.

Detailed kinetic studies on the boron-mediated aldol reactions of N-acyl oxazolidinones have helped to establish the reaction order with respect to each component, shedding light on the composition of the transition state. For instance, research has indicated that the enolization process can be first-order in both the N-acyl imide and the boron triflate.

By studying the reaction at various temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. These parameters provide a deeper understanding of the energy barriers and the degree of order in the transition state. A negative entropy of activation, for example, is consistent with a highly organized, associative transition state, as proposed in the Zimmerman-Traxler model for aldol additions.

Table 1: Representative Activation Parameters for the Enolization of an N-Acyl Oxazolidinone Data presented is illustrative of typical findings in the field for N-acyl oxazolidinones, as specific kinetic data for the hexanoyl derivative is not extensively published. The principles are directly applicable.

| Parameter | Value | Significance |

| Enthalpy of Activation (ΔH‡) | 10-15 kcal/mol | Represents the energy barrier for the reaction. |

| Entropy of Activation (ΔS‡) | -15 to -25 cal/mol·K | A negative value suggests a highly ordered, associative transition state, supporting a chelated model. |

These kinetic data provide quantitative support for the proposed mechanistic pathways, validating the theoretical models that predict high levels of stereoselectivity.

Spectroscopic Probing of Reactive Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR), has been an indispensable tool for characterizing these transient species. Low-temperature NMR studies have successfully been used to observe the formation of boron enolates of N-acyl oxazolidinones. The formation of the Z-enolate is strongly favored, and this has been confirmed spectroscopically.

The key to this stereocontrol lies in a pre-enolization complex between the N-acyl oxazolidinone and the Lewis acid (e.g., Bu₂BOTf). In this complex, the two carbonyl oxygens of the imide chelate to the boron atom. The subsequent deprotonation by the amine base occurs from the less sterically hindered face, leading to the formation of the thermodynamically stable Z-enolate. The chelation holds the molecule in a rigid conformation where the bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile from the opposite face.

Infrared (IR) spectroscopy has also been employed to monitor the enolization process. The carbonyl stretching frequencies (νCO) of the N-acyl oxazolidinone shift upon coordination to the Lewis acid and subsequent conversion to the enolate, providing evidence for the formation of these intermediates.

Table 2: Spectroscopic Data for the Characterization of N-Acyl Oxazolidinone Boron Enolates Data is representative for this class of compounds based on published studies.

| Spectroscopic Technique | Observation | Interpretation |

| ¹H NMR | Appearance of a new vinyl proton signal (~4.5-5.5 ppm). | Confirms the formation of the enolate double bond. |

| ¹³C NMR | Shift of carbonyl carbon signals and appearance of olefinic carbon signals. | Provides structural information about the enolate intermediate. |

| IR Spectroscopy | Shift in C=O stretching frequency from ~1690-1710 cm⁻¹ to lower wavenumbers. | Indicates coordination of the carbonyl oxygen to the boron center. |

These spectroscopic investigations provide compelling, direct evidence for the structure of the key intermediates, confirming that the high stereoselectivity observed in reactions of this compound and related compounds is a direct consequence of the formation of a well-defined, sterically biased Z-enolate.

Auxiliary Removal and Chiral Product Derivatization

Hydrolytic Cleavage Methodologies

The most common method for converting the N-acyl group into a chiral carboxylic acid is through hydrolytic cleavage. While simple hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) might seem straightforward, it often leads to undesired cleavage of the endocyclic carbamate (B1207046) bond, which destroys the auxiliary. publish.csiro.auwilliams.edu

To achieve selective cleavage of the exocyclic acyl group, lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide (H₂O₂), is the reagent of choice. publish.csiro.auacs.org This method proceeds with high regioselectivity, preserving the integrity of the chiral auxiliary. publish.csiro.auuq.edu.auresearchgate.net The reaction first forms a lithium percarboxylate intermediate, which upon aqueous workup with a mild reducing agent like sodium sulfite, yields the final carboxylic acid. williams.eduacs.org This approach ensures that the newly created stereocenter is not compromised.

Table 1: Hydrolytic Cleavage of (S)-4-benzyl-3-hexanoyl-2-oxazolidinone

| Reagent/s | Solvent System | Product Type | Auxiliary Fate |

|---|---|---|---|

| Lithium Hydroxide (LiOH) / Hydrogen Peroxide (H₂O₂) | Tetrahydrofuran (B95107) / Water | Chiral Carboxylic Acid | Recovered |

Reductive Cleavage Strategies

To obtain a chiral primary alcohol, reductive cleavage of the acyl group is employed. This transformation is typically accomplished using metal hydride reagents. thieme-connect.com The choice of hydride can influence the reaction conditions and selectivity.

Commonly used reagents include lithium borohydride (B1222165) (LiBH₄) and lithium aluminum hydride (LiAlH₄). uwindsor.ca Lithium borohydride is often preferred as it is a milder reducing agent and can selectively reduce the acyl group without affecting other sensitive functionalities that might be present in the molecule. scispace.com The reaction effectively cleaves the N-acyl bond and reduces the carbonyl group to a hydroxyl group, yielding the chiral hexanol derivative and the intact (S)-4-benzyl-2-oxazolidinone auxiliary.

Table 2: Reductive Cleavage of this compound

| Reagent | Typical Solvent | Product Type | Auxiliary Fate |

|---|---|---|---|

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF), Diethyl Ether | Chiral Primary Alcohol | Recovered |

Nucleophilic Displacement Reactions for Product Diversity

The versatility of the N-acyl oxazolidinone system allows for direct conversion into a variety of other carboxylic acid derivatives, such as esters and amides, through nucleophilic displacement. This approach avoids the need to first generate the carboxylic acid, thus shortening the synthetic sequence.

The conversion to esters can be achieved using various metal alkoxides. For instance, magnesium or lithium alkoxides react with the N-acyl oxazolidinone to furnish the corresponding ester. Lewis acids, such as Ytterbium(III) triflate, can also catalyze the alcoholysis reaction. researchgate.net Another mild method involves the use of catalytic amounts of samarium diiodide (SmI₂) in the presence of an alcohol. thieme-connect.com Similarly, amides can be synthesized by the direct aminolysis of the N-acyl group, a reaction that can also be promoted by Lewis acids.

Table 3: Nucleophilic Displacement of the Acyl Group

| Nucleophile | Reagent / Catalyst | Product Type | Auxiliary Fate |

|---|---|---|---|

| Alcohols (ROH) | Ytterbium(III) triflate (Yb(OTf)₃) | Chiral Ester | Recovered |

| Alcohols (ROH) | Samarium Diiodide (SmI₂) | Chiral Ester | Recovered |

Recovery and Recycling Protocols for the Chiral Auxiliary

A significant advantage of using (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary is its stability under most cleavage conditions (excluding strong, non-selective hydrolysis) and the ability to be recovered in high yield. publish.csiro.au After the cleavage reaction is complete, the auxiliary is separated from the chiral product during the workup procedure.

Typically, the reaction mixture is quenched and partitioned between an aqueous solution and an organic solvent. The chiral auxiliary, being a relatively non-polar solid, generally remains in the organic layer, while the nature of the chiral product (e.g., a carboxylate salt) may allow for its extraction into the aqueous layer. Subsequent separation of the layers, followed by concentration of the organic phase, yields the crude auxiliary. This crude material can then be purified by standard laboratory techniques such as recrystallization or column chromatography, making it available for reuse in subsequent asymmetric syntheses. publish.csiro.au

Applications in Complex Molecule Synthesis

Strategic Utility in Total Synthesis of Natural Products and Advanced Intermediates

The primary strategic advantage of using (S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE and related N-acyl oxazolidinones in total synthesis is the ability to reliably install stereocenters with a high degree of stereoselectivity. nih.gov This is crucial in the synthesis of natural products and complex pharmaceuticals, where biological activity is often dependent on the precise stereochemistry of the molecule. nbinno.com

The compound serves as a cornerstone in synthetic routes by facilitating key carbon-carbon bond-forming reactions, most notably asymmetric aldol (B89426) reactions and alkylations. nbinno.com For instance, the boron enolate of an N-acyl oxazolidinone can react with an aldehyde to produce β-hydroxy carbonyl compounds with a predictable syn-relationship between the newly formed stereocenters. nih.govmdpi.com These adducts are versatile intermediates that are found in the backbone of numerous complex molecules.

Research has demonstrated the application of this strategy in the synthesis of several natural products. For example, derivatives of (S)-4-benzyl-2-oxazolidinone have been instrumental in the total syntheses of the marine natural products lyngbyabellin O and P, where a highly syn-selective asymmetric aldol reaction was employed to construct a key dichlorinated hydroxyoctanoic acid fragment. mdpi.com Similarly, this methodology has been applied to the synthesis of peperomin C, jasplakinolide, and hapalosin, where Evans aldol reactions were key steps in establishing critical stereocenters. nih.govsantiago-lab.com The compound this compound itself has been identified as a key intermediate in the synthesis of doscadenamides and certain prostaglandin (B15479496) derivatives. chiralen.comscbt.com

The table below summarizes examples of natural products and intermediates synthesized using the Evans auxiliary strategy.

| Target Molecule/Intermediate | Key Reaction Facilitated by Auxiliary | Reference |

| Lyngbyabellin O and P | Asymmetric Aldol Reaction | mdpi.com |

| Peperomin C | Asymmetric Aldol Reaction | santiago-lab.com |

| Jasplakinolide | Asymmetric Aldol Reaction | nih.gov |

| Hapalosin | Asymmetric Aldol Reaction | nih.gov |

| Doscadenamides | Not specified | chiralen.com |

| Prostaglandin Derivatives | Not specified | scbt.com |

| (r)-4-n-propyl-dihydrofuran-2(3h)-one | Not specified | chiralen.com |

Stereocontrol of Multiple Chiral Centers in Convergent Synthesis

Convergent synthesis is a strategy that involves preparing complex molecules by synthesizing separate fragments (or building blocks) and then coupling them together near the end of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. The success of a convergent synthesis of a complex chiral molecule hinges on the ability to control the absolute stereochemistry of each fragment.

This compound and its analogues are exceptionally well-suited for this strategy. They allow for the reliable and predictable synthesis of chiral fragments. By using the Evans auxiliary, chemists can confidently create a fragment with one or more defined stereocenters. For example, an asymmetric aldol reaction using the auxiliary can set two adjacent stereocenters simultaneously. nih.gov

Development of Synthetic Routes Incorporating this compound

Synthetic routes that incorporate this compound typically follow a well-established and versatile sequence of reactions. These routes are designed to maximize the influence of the chiral auxiliary to create a specific stereochemical outcome.

The general sequence involves three main stages:

Acylation of the Auxiliary : The synthesis begins with the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This compound is acylated with hexanoyl chloride or a related hexanoic acid derivative to form the target compound, this compound. This step attaches the prochiral substrate to the chiral controller.

Stereoselective C-C Bond Formation : The N-acyl oxazolidinone is then used in a diastereoselective reaction. The most common application is the asymmetric aldol reaction. The substrate is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base to form a Z-enolate. The bulky benzyl (B1604629) group of the auxiliary directs the incoming electrophile (an aldehyde) to the opposite face of the enolate, leading to the formation of a syn-aldol adduct with high diastereoselectivity. nih.govmdpi.com

Cleavage of the Auxiliary : After the desired stereocenter(s) have been created, the chiral auxiliary is removed. This cleavage is versatile and can be accomplished under various conditions to yield different functional groups without disturbing the newly formed chiral center. For example, reductive cleavage (e.g., with lithium borohydride) yields a chiral alcohol, while hydrolysis (e.g., with lithium hydroxide) produces a chiral carboxylic acid. nbinno.comsantiago-lab.com The valuable chiral auxiliary can often be recovered and reused.

The following table outlines the typical steps in a synthetic route utilizing this compound.

| Step | Description | Purpose |

| 1. Acylation | (S)-4-benzyl-2-oxazolidinone is reacted with hexanoyl chloride in the presence of a base. | To attach the prochiral hexanoyl group to the chiral auxiliary. |

| 2. Enolization | The resulting N-acyl oxazolidinone is treated with a Lewis acid and a hindered base. | To form a stereochemically defined Z-enolate. |

| 3. Aldol Addition | An aldehyde is added to the enolate at low temperature. | To form a new C-C bond and create two new stereocenters with high diastereoselectivity. |

| 4. Auxiliary Removal | The aldol adduct is treated with a cleaving agent (e.g., LiBH4, LiOH). | To release the chiral product (alcohol, acid, etc.) and allow for recovery of the auxiliary. |

This systematic approach provides a reliable and powerful method for synthesizing optically pure building blocks for use in the construction of complex molecular targets. researchgate.net

Advancements, Challenges, and Future Research Directions

Innovations in N-Acyloxazolidinone Chemistry and Expanded Applications

The field of N-acyloxazolidinone chemistry continues to evolve beyond its traditional applications in aldol (B89426) and alkylation reactions. researchgate.netnbinno.com Researchers are continuously developing novel transformations that leverage the stereodirecting power of these chiral auxiliaries, expanding their utility in organic synthesis.

A significant innovation is the use of N-acyloxazolidinones in metal-catalyzed asymmetric reactions. For instance, a novel copper-catalyzed asymmetric β-boration of α,β-unsaturated N-acyloxazolidinones has been developed using a unique bifunctional catalyst derived from [2.2]paracyclophane (PCP). organic-chemistry.org This method produces valuable chiral secondary alkylboronates with excellent enantioselectivity (up to 99% ee) and in high yields (up to 96%). organic-chemistry.org The versatility of these products is demonstrated by their subsequent transformation into chiral β-hydroxy carboxylic acids without any loss of enantiomeric purity. organic-chemistry.org

Another area of advancement is the application of N-acyloxazolidinones in C–H functionalization reactions. An iron-catalyzed C–H allylic functionalization approach has been shown to generate a diverse range of allylic N-acyl oxazolidinone products. researchgate.net This method capitalizes on the ability of cyclopentadienyliron(II) dicarbonyl complexes to coordinate to unsaturated substrates and increase the acidity of their C-H bonds, enabling functionalization. researchgate.net

These expanded applications demonstrate the enduring relevance of N-acyloxazolidinone auxiliaries. Their predictable stereocontrol and the reliability of the methods make them crucial tools in the synthesis of complex molecules, including intermediates for prostaglandins (B1171923) and various pharmaceutical agents. researchgate.netscbt.come-biochem.com

Table 1: Copper-Catalyzed Asymmetric β-Boration of α,β-Unsaturated N-Acyloxazolidinones organic-chemistry.org

| Substrate (α,β-Unsaturated N-Acyloxazolidinone) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinnamoyl derivative | 96 | 99 |

| 4-Methylcinnamoyl derivative | 95 | 99 |

| 4-Methoxycinnamoyl derivative | 94 | 99 |

| 4-Chlorocinnamoyl derivative | 95 | 98 |

| 2-Thienyl derivative | 93 | 98 |

| Aliphatic derivative | 85 | 97 |

Addressing Substrate Scope Limitations and Reactivity Challenges

Despite the broad utility of N-acyloxazolidinones, limitations in substrate scope and reactivity persist for certain transformations. For example, in copper-catalyzed atom-transfer addition reactions, while primary bromides react efficiently with terminal alkenes, internal alkenes often fail to react. researchgate.net Similarly, tertiary bromides are generally unreactive with the alkenes studied. researchgate.net These limitations restrict the range of molecular architectures that can be readily accessed using these methods.

Research efforts are focused on overcoming these challenges through the development of new catalysts and reaction conditions. The aforementioned copper-catalyzed β-boration using a [2.2]paracyclophane-based ligand demonstrated a broad substrate scope, tolerating various electron-withdrawing and electron-donating groups, as well as heterocyclic and aliphatic substituents. organic-chemistry.org This success highlights how innovative ligand design can significantly expand the applicability of reactions involving N-acyloxazolidinones. organic-chemistry.org

Another challenge lies in controlling the stereochemical outcome, which can be highly dependent on the choice of Lewis acid. In reactions with N-acylhydrazones derived from (S)-4-benzyl-2-oxazolidinone, different Lewis acids can lead to opposite stereochemical outcomes. researchgate.net Lewis acids capable of chelation, such as MgBr₂, activate the substrate through two-point binding, exposing one face for nucleophilic attack. In contrast, non-chelating Lewis acids like boron trifluoride interact through a single point, favoring a different rotamer and exposing the opposite face. researchgate.net A thorough understanding of these stereocontrol models is essential for predicting and achieving the desired product stereochemistry.

Integration with Sustainable and Flow Chemistry Methodologies

The principles of green chemistry and sustainable manufacturing are increasingly influencing synthetic organic chemistry. Integrating N-acyloxazolidinone chemistry with methodologies like flow chemistry offers significant advantages in terms of efficiency, safety, and environmental impact. polimi.itomicsonline.org

Flow chemistry, where reactions are performed in a continuously flowing stream, provides superior heat and mass transfer, enhanced safety for hazardous reactions, and improved scalability compared to traditional batch processes. omicsonline.orgrsc.org Recent studies have demonstrated that continuous-flow processes can be significantly more sustainable, showing improvements in energy efficiency, water consumption, and waste reduction. polimi.it For example, a comparative analysis of seven active pharmaceutical ingredient (API) syntheses showed that flow processes can reduce energy consumption by up to 97% and water usage by 50-90%. polimi.it

The application of flow chemistry to reactions involving N-acyloxazolidinones is an active area of research. Photoredox catalysis, which uses light to generate reactive intermediates, can be particularly well-suited to flow systems, overcoming the light penetration issues associated with large-scale batch reactors. unimi.it A protocol for generating N-oxazolidinone radicals via a photocatalytic approach has been developed and successfully applied to the amidation of aromatic substrates in both batch and continuous flow conditions. unimi.it This approach is being explored for the efficient and sustainable synthesis of oxazolidinone-containing APIs like Linezolid. unimi.it Adopting these technologies can lead to greener and more economical synthetic routes for complex chiral molecules.

Synergistic Approaches with Asymmetric Catalysis

While chiral auxiliaries like (S)-4-benzyl-3-hexanoyl-2-oxazolidinone are highly effective, a powerful strategy involves combining their use with another source of chirality, such as a chiral catalyst. researchgate.net This synergistic approach, where both the substrate (via the auxiliary) and the catalyst are chiral, can lead to enhanced stereoselectivity and open up new reaction pathways. nih.gov

Synergistic catalysis often involves the combination of a chiral organocatalyst with an achiral metal catalyst. nih.govnih.gov For instance, a chiral amine catalyst can activate a ketone to form a chiral enamine nucleophile, which then reacts with an electrophile activated by an achiral palladium complex. nih.gov

In the context of N-acyloxazolidinones, this synergy can be seen in reactions where the auxiliary controls the facial selectivity of a prochiral enolate, while a chiral catalyst orchestrates the interaction with another reagent. A notable example is the copper-catalyzed asymmetric conjugate boration of α,β-unsaturated N-acyloxazolidinones, which employs a novel planar and central chiral bicyclic triazolium ligand. organic-chemistry.org The bifunctional nature of the catalyst, working in concert with the chiral auxiliary on the substrate, contributes to the high efficiency and excellent enantioselectivity observed. organic-chemistry.org Such dual-stereocontrol strategies are at the forefront of modern asymmetric synthesis, enabling the construction of complex molecules with multiple stereocenters with a high degree of precision.

Table 2: Examples of Synergistic Catalysis Strategies nih.gov

| Organocatalyst Activation Mode | Metal Catalyst Role | Example Transformation |

| Enamine (HOMO-raising) | Lewis Acid Activation of Electrophile | α-Alkylation of Aldehydes |

| Iminium Ion (LUMO-lowering) | π-Allyl Complex Formation | Asymmetric Allylic Alkylation |

| Enamine (HOMO-raising) | Coordination of Directing Group | Asymmetric Alkylation of Amides |

| Iminium Ion (LUMO-lowering) | Lewis Acid Activation of Nucleophile | Asymmetric Cyclopropanation |

Unexplored Stereochemical Transformations and Method Development

The continued success of N-acyloxazolidinones prompts exploration into new frontiers of stereochemical transformations and method development. While their role in generating central chirality is well-established, their application in controlling other forms of stereoisomerism, such as axial or planar chirality, remains a relatively unexplored area with significant potential.

Future method development could focus on designing novel N-acyloxazolidinone derivatives with tailored steric and electronic properties to influence reactivity and selectivity in challenging reactions. For example, developing auxiliaries that are more easily cleaved under mild, orthogonal conditions would enhance their synthetic utility and compatibility with sensitive functional groups.

常见问题

Q. What strategies preserve stereochemical integrity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。